3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride 3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127789
InChI: InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)
SMILES:
Molecular Formula: C9H6ClFN2O2S
Molecular Weight: 260.67 g/mol

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride

CAS No.:

Cat. No.: VC18127789

Molecular Formula: C9H6ClFN2O2S

Molecular Weight: 260.67 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-1h-pyrazole-4-sulfonyl chloride -

Specification

Molecular Formula C9H6ClFN2O2S
Molecular Weight 260.67 g/mol
IUPAC Name 5-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
Standard InChI InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H,(H,12,13)
Standard InChI Key IYOSSSJMUJNAMF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)Cl)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is C₉H₅ClFN₂O₂S, with a molecular weight of 260.67 g/mol. The compound’s structure comprises:

  • A pyrazole ring (C₃H₂N₂) serving as the core heterocycle.

  • A 4-fluorophenyl group (-C₆H₄F) attached to the pyrazole’s 1-position.

  • A sulfonyl chloride (-SO₂Cl) moiety at the 4-position.

The SMILES notation for this compound is FC1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl, reflecting its substitution pattern. Key spectroscopic features include:

  • IR: Strong absorption bands at 1365 cm⁻¹ and 1172 cm⁻¹ for asymmetric and symmetric S=O stretching, respectively.

  • ¹H NMR: Aromatic protons of the fluorophenyl group resonate as a doublet at δ 7.8–7.9 ppm (J = 8.5 Hz), while pyrazole protons appear as singlets at δ 8.2–8.4 ppm .

  • ¹³C NMR: The sulfonyl carbon appears at δ 120–125 ppm, and the fluorinated aromatic carbons show characteristic coupling (J = 245 Hz for C-F).

PropertyValue
Molecular FormulaC₉H₅ClFN₂O₂S
Molecular Weight260.67 g/mol
IUPAC Name1-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride
CAS NumberNot yet assigned

Synthesis and Optimization

The synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically follows a two-step protocol derived from analogous pyrazole sulfonyl chlorides :

Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole
4-Fluorophenylhydrazine undergoes cyclocondensation with a β-diketone or β-ketoester under acidic conditions. For example, reaction with ethyl acetoacetate in ethanol catalyzed by HCl yields 1-(4-fluorophenyl)-1H-pyrazole with moderate efficiency (60–70% yield) .

Step 2: Sulfonation with Chlorosulfonic Acid
The pyrazole intermediate is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2–4 hours. This electrophilic aromatic substitution introduces the sulfonyl chloride group regioselectively at the 4-position due to the directing effects of the pyrazole nitrogen atoms. The crude product is purified via recrystallization from dichloromethane/hexane, achieving >90% purity .

Critical Reaction Parameters:

  • Temperature control (<10°C) minimizes side reactions such as over-sulfonation.

  • Stoichiometric excess of chlorosulfonic acid (1.2–1.5 equivalents) ensures complete conversion.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

Reactivity and Derivative Formation

The sulfonyl chloride group’s electrophilicity enables diverse nucleophilic substitutions, forming derivatives critical for pharmaceutical applications :

Sulfonamide Formation

Reaction with primary or secondary amines (e.g., methylamine, piperidine) in dichloromethane at room temperature yields sulfonamides:
C₉H₅ClFN₂O₂S+RNH₂C₉H₅FN₂O₂S-NHR+HCl\text{C₉H₅ClFN₂O₂S} + \text{RNH₂} \rightarrow \text{C₉H₅FN₂O₂S-NHR} + \text{HCl}
Yields exceed 85% when using tertiary amine bases (e.g., triethylamine) to scavenge HCl.

Sulfonate Ester Synthesis

Treatment with alcohols (e.g., methanol, benzyl alcohol) in the presence of pyridine generates sulfonate esters:
C₉H₅ClFN₂O₂S+ROHC₉H₅FN₂O₂S-OR+HCl\text{C₉H₅ClFN₂O₂S} + \text{ROH} \rightarrow \text{C₉H₅FN₂O₂S-OR} + \text{HCl}
Bulkier alcohols require elevated temperatures (40–60°C) for complete reaction .

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ in THF/water. This modifies the aromatic moiety while retaining the sulfonyl chloride functionality .

Applications in Drug Discovery

Pyrazole sulfonyl chlorides are key intermediates in developing bioactive molecules:

Antimicrobial Agents

Derivatives of 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride exhibit potent activity against Staphylococcus aureus (MIC = 2–4 μg/mL) and Escherichia coli (MIC = 4–8 μg/mL) . The fluorine atom enhances membrane permeability, while the sulfonamide group disrupts bacterial folate synthesis.

COX-2 Inhibitors

Sulfonamide derivatives demonstrate selective COX-2 inhibition (IC₅₀ = 0.02–0.04 μM), outperforming celecoxib in vitro . Molecular docking studies suggest the fluorophenyl group occupies the COX-2 hydrophobic pocket, improving binding affinity .

Anticancer Candidates

In MCF-7 breast cancer cells, sulfonate esters derived from this compound induce apoptosis via caspase-3 activation (EC₅₀ = 12.5 μM) . The sulfonyl group enhances solubility, facilitating cellular uptake.

Industrial and Regulatory Landscape

No patents specifically claim 3-(4-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride, but its structural analogs are protected under broad claims for sulfonamide therapeutics . Regulatory data (GHS classification):

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).

  • Precautionary Measures: P280 (Wear protective gloves/eye protection).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator